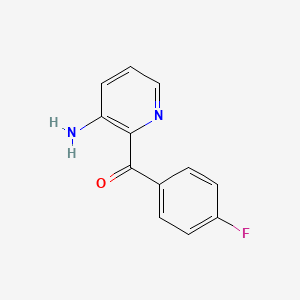

2-(4-Fluorobenzoyl)pyridin-3-amine

説明

2-(4-Fluorobenzoyl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(4-Fluorobenzoyl)pyridin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. The compound's structure, characterized by a pyridine ring substituted with a fluorobenzoyl group, suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions. These reactions are crucial for introducing the 4-fluorobenzoyl moiety onto the pyridine ring, which is essential for its biological activity. Characterization methods such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Anti-Proliferative Effects

Research has shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. In particular, studies using the MTT assay have demonstrated that this compound can inhibit the growth of human promyelotic leukemia (HL-60) cells, with reported IC50 values indicating effective concentrations for inducing cell death .

Table 1: Anti-Proliferative Activity of this compound

The mechanism by which this compound exerts its anti-cancer effects may involve several pathways:

- Inhibition of Oncogenic Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression, such as c-Met and VEGFR-2. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HL-60 Cells : This study demonstrated that at a concentration of 100 µM, the compound inhibited cell proliferation by approximately 77%. This was one of the highest activities recorded among similar compounds tested .

- Leukemia Cell Line Profiling : A comparative analysis involving multiple leukemia cell lines revealed that the compound exhibited varying degrees of cytotoxicity, with IC50 values ranging from 1.07 µM to over 4 µM across different lines, suggesting selective activity against certain cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-(4-Fluorobenzoyl)pyridin-3-amine, as anticancer agents. For instance, related compounds have been developed as dual inhibitors targeting c-Met and VEGFR-2 pathways, which are crucial in cancer proliferation and angiogenesis. These inhibitors demonstrated significant potency in vitro, with IC50 values indicating strong inhibition of cancer cell growth . The structural similarity between these compounds suggests that this compound may exhibit similar anticancer properties.

Mechanism of Action

The effectiveness of these compounds often stems from their ability to interact with specific ATP-binding sites in kinases, leading to disrupted signaling pathways that promote tumor growth. Molecular docking studies have provided insights into the binding affinities and modes of interaction, which are essential for further drug development .

Catalytic Applications

Catalyst Development

Pyridine derivatives are frequently utilized as catalysts in organic synthesis due to their nucleophilic properties. The compound this compound can serve as a building block for synthesizing more complex pyridine-based catalysts. These catalysts are particularly useful in acylation reactions and other transformations where enhanced reactivity is required .

Supernucleophilic Catalysts

The compound's structural features may allow it to function as a supernucleophilic catalyst, similar to other pyridine derivatives like DMAP (4-Dimethylaminopyridine). Such catalysts are known for their ability to accelerate reactions under mild conditions while providing high yields and selectivity . This application is particularly valuable in pharmaceutical synthesis where efficiency and purity are paramount.

Materials Science Applications

Synthesis of Functional Materials

In materials science, this compound can be used as a precursor for synthesizing functionalized polymers or coordination complexes. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of the resulting materials .

Case Studies

Several case studies have documented the synthesis and application of pyridine derivatives in various contexts:

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Agents | Demonstrated inhibition of c-Met and VEGFR-2 by similar compounds | Supports further exploration of pyridine derivatives in cancer therapy |

| Catalytic Efficiency | Enhanced reaction rates observed using pyridine-based catalysts | Indicates potential for optimizing synthetic pathways in pharmaceuticals |

| Material Properties | Improved thermal stability in fluorinated polymer composites | Suggests utility in developing advanced materials for industrial applications |

化学反応の分析

Substitution Reactions

The amino group at position 3 and fluorine in the benzoyl moiety participate in nucleophilic substitution reactions.

Amino Group Reactivity

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkyl derivatives.

Conditions : K₂CO₃, DMF, 60°C, 12 hours.

Product : 3-(Methylamino)-2-(4-fluorobenzoyl)pyridine . -

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

Conditions : Pyridine, RT, 2 hours.

Product : 3-Acetamido-2-(4-fluorobenzoyl)pyridine.

Fluorine Substitution

-

Hydrolysis : Fluorine on the benzoyl group can be displaced by hydroxide under harsh conditions.

Conditions : NaOH (10%), H₂O/EtOH, reflux, 24 hours.

Product : 2-(4-Hydroxybenzoyl)pyridin-3-amine .

Oxidation

-

Pyridine Ring Oxidation : Forms pyridine N-oxide derivatives using hydrogen peroxide.

Conditions : H₂O₂ (30%), AcOH, 50°C, 6 hours.

Product : 2-(4-Fluorobenzoyl)pyridin-3-amine N-oxide .

Reduction

-

Benzoyl Group Reduction : Catalytic hydrogenation reduces the ketone to a methylene group.

Conditions : H₂ (1 atm), Pd/C, MeOH, RT, 4 hours.

Product : 2-(4-Fluorophenyl)pyridin-3-amine.

Heterocycle Formation

-

Pyrimidine Synthesis : Reacts with cyanoacetic acid to form fused pyrimidines.

Conditions : Acetic anhydride, 120°C, 3 hours.

Product : 5-Amino-6-(4-fluorobenzoyl)pyrido[2,3-d]pyrimidin-4(3H)-one .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes halogenation and nitration.

-

Bromination : NBS (N-bromosuccinimide) selectively brominates the pyridine ring.

Conditions : NBS, CCl₄, 80°C, 2 hours.

Product : 5-Bromo-2-(4-fluorobenzoyl)pyridin-3-amine .

Metal-Catalyzed Cross-Coupling

-

Suzuki Coupling : The brominated derivative participates in palladium-catalyzed coupling.

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C.

Product : 5-Aryl-2-(4-fluorobenzoyl)pyridin-3-amine derivatives .

Acid/Base-Mediated Transformations

-

Deprotonation : The amino group forms salts with strong acids (e.g., HCl).

Conditions : HCl (conc.), Et₂O, RT.

Product : this compound hydrochloride.

Mechanistic Insights and Challenges

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorobenzoyl)pyridin-3-amine, and how can reaction conditions be standardized?

Basic Research Focus

The synthesis of pyridin-3-amine derivatives often involves multi-step reactions. For this compound, key steps include:

- Coupling reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., using halogenated pyridine precursors and boronic acids) .

- Reductive amination : Reduction of nitro intermediates (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form the amine group .

- Microwave-assisted synthesis : Accelerating reaction times and improving yields (e.g., 80–90% yields under microwave irradiation) .

Standardization : Optimize solvent systems (e.g., ethanol/water mixtures), temperature (80–100°C), and catalyst loading (e.g., Pd/C for reductions) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Focus

- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., δ 7.30–8.10 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ ion peaks) and purity (>95% by HPLC) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs?

Advanced Research Focus

- Dose-response curves : Validate activity thresholds using enzyme inhibition assays (e.g., COX-2 selectivity studies for related imidazo[1,2-a]pyridin-3-amine derivatives) .

- Structural validation : Use X-ray crystallography (e.g., SHELXL refinement) to confirm stereochemistry and rule out isomerization artifacts .

- Off-target screening : Employ broad-panel kinase or receptor binding assays to identify unintended interactions .

Q. What computational strategies are recommended for predicting target interactions of this compound?

Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., COX-2, phosphodiesterases) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can regioselectivity challenges in pyridin-3-amine synthesis be addressed?

Advanced Research Focus

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or acetyl groups to direct functionalization to specific positions .

- Catalytic systems : Optimize Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions to minimize byproducts .

- Temperature control : Lower reaction temperatures (e.g., 50°C) to favor kinetic over thermodynamic products .

Q. What strategies improve the stability of this compound during storage?

Basic Research Focus

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation.

- Light-sensitive storage : Use amber vials to avoid photodegradation .

- Purity monitoring : Regular HPLC checks to detect decomposition (e.g., new peaks at Rf > 0.8) .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Advanced Research Focus

- LogP optimization : Introduce polar groups (e.g., sulfonyl or morpholine) to enhance solubility while maintaining blood-brain barrier penetration .

- Metabolic stability : Replace labile fluorine substituents with trifluoromethyl groups to reduce CYP450-mediated degradation .

- In vitro ADME : Use Caco-2 cell assays to predict intestinal absorption and hepatocyte models for metabolic profiling .

Q. What are the best practices for scaling up this compound synthesis without compromising yield?

Advanced Research Focus

- Flow chemistry : Continuous flow reactors to maintain consistent temperature and mixing at multi-gram scales .

- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse .

- In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress .

Q. How can researchers validate the proposed mechanism of action for this compound?

Advanced Research Focus

- Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., COX-2) in cell lines and assess activity loss .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified proteins .

- SAR studies : Synthesize analogs with modified fluorobenzoyl or pyridine moieties to map critical pharmacophores .

Q. What analytical techniques are critical for identifying synthetic intermediates of this compound?

Basic Research Focus

特性

IUPAC Name |

(3-aminopyridin-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPIDUKPJKDKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。